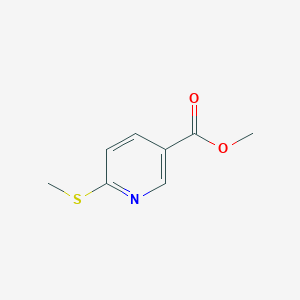

Methyl 6-(methylthio)nicotinate

Descripción general

Descripción

“Methyl 6-(methylthio)nicotinate” is a chemical compound . It is a methyl ester of niacin used to treat muscle and joint pain . It is also used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with 6-methyl nicotinate as a raw material, which reacts under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . One bromine is then removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester . Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO2S . It contains total 24 bond(s); 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 sulfide(s), and 1 Pyridine(s) .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 183.23 . The storage temperature is between 2-8°C .

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- Development of Synthesis Techniques : Research has demonstrated safe and economical synthesis methods for compounds structurally related to Methyl 6-(methylthio)nicotinate, emphasizing cost-effective and scalable processes. For instance, a study on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate highlighted an effective trifluoromethylation process using an affordable system, marking progress in the synthesis of novel anti-infective agents (Mulder et al., 2013).

Pharmacological Activities

- Antinociceptive Activity : Methyl nicotinate, closely related to the chemical , was prepared and evaluated for its antinociceptive effects in animal models. The compound showed significant peripheral and central antinociceptive activity, presenting a potential for developing new pain management therapies (Erharuyi et al., 2015).

Analytical and Detection Methods

- Biomarker Detection for Tuberculosis : A study used a biosensor electrode based on cobalt and reduced graphene oxide to detect Methyl nicotinate in human blood. Methyl nicotinate is a metabolite of Mycobacterium tuberculosis and serves as an important biomarker for early tuberculosis detection, showcasing a novel application in medical diagnostics (Bairagi et al., 2019).

Safety and Hazards

“Methyl 6-(methylthio)nicotinate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Mecanismo De Acción

Target of Action

Methyl 6-(methylthio)nicotinate is a derivative of nicotinate, also known as niacin or vitamin B3 . The primary targets of this compound are likely to be similar to those of niacin, which include peripheral vasodilators . These targets play a crucial role in enhancing local blood flow at the site of application .

Mode of Action

The mode of action of this compound is thought to involve peripheral vasodilation . This is achieved by the compound’s interaction with its targets, leading to enhanced local blood flow at the site of application .

Biochemical Pathways

This compound, being a derivative of niacin, is likely to be involved in the metabolism of glucose, insulin, and blood lipids . All components of vitamin B3, including niacin, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H) .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability . For instance, the compound’s aerosol transfer efficiency was found to be similar to that of nicotine .

Result of Action

The result of this compound’s action is primarily the relief of muscle and joint pain . This is achieved through the compound’s vasodilatory effects, which enhance local blood flow at the site of application .

Propiedades

IUPAC Name |

methyl 6-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYTWSGXEHSNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358545 | |

| Record name | methyl 6-(methylthio)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-40-9 | |

| Record name | methyl 6-(methylthio)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)